Lawsoniaside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lawsoniaside hinders the growth of amyloid-β42 fibrils.

Aplicaciones Científicas De Investigación

Chemical Composition and Properties

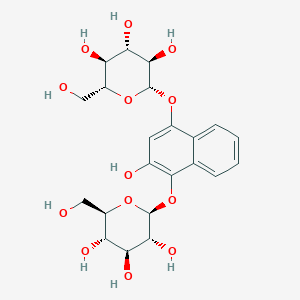

Lawsoniaside is a glycosylated derivative of lawsone (2-hydroxy-1,4-naphthoquinone), a principal bioactive compound found in henna. The chemical structure of this compound contributes to its bioactivity, which includes antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes key components of Lawsonia inermis and their associated activities:

| Compound | Type | Activity |

|---|---|---|

| Lawsone | Naphthoquinone | Antioxidant, antimicrobial, anticancer |

| Flavonoids (e.g., quercetin) | Polyphenols | Antioxidant, anti-inflammatory |

| Triterpenoids | Terpenes | Antitumor, hepatoprotective |

| Coumarins | Phenolic compounds | Antimicrobial, anti-inflammatory |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that extracts of Lawsonia inermis can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. For instance, a study demonstrated that methanolic extracts containing this compound effectively reduced microbial growth in a dose-dependent manner .

Antioxidant Properties

The antioxidant capacity of this compound is notable. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. A study reported that the phenolic content in henna leaves reached up to 7203.74 mg GAE/100g under optimized extraction conditions, showcasing its potential for use in formulations aimed at combating oxidative damage .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects through various mechanisms. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation. This property makes it a candidate for treating inflammatory conditions such as arthritis and skin disorders .

Anticancer Potential

Emerging research suggests that this compound may play a role in cancer therapy. It has been observed to induce apoptosis (programmed cell death) in cancer cell lines, particularly liver carcinoma cells. This mechanism highlights its potential as an adjunct treatment in oncology .

Case Study 1: Wound Healing

A clinical study evaluated the efficacy of this compound-infused dressings on wound healing. Patients treated with these dressings exhibited faster healing rates and reduced infection rates compared to standard treatments. The antibacterial properties of this compound were credited for these outcomes .

Case Study 2: Cosmetic Applications

In cosmeceuticals, this compound has been utilized for its skin-protective properties. A formulation containing this compound was tested for its ability to protect against UV radiation and improve skin hydration. Results indicated significant improvements in skin elasticity and moisture retention among participants using the product over eight weeks .

Propiedades

Número CAS |

116964-02-4 |

|---|---|

Fórmula molecular |

C22H28O13 |

Peso molecular |

500.4 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-1-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C22H28O13/c23-6-12-14(26)16(28)18(30)21(33-12)32-11-5-10(25)20(9-4-2-1-3-8(9)11)35-22-19(31)17(29)15(27)13(7-24)34-22/h1-5,12-19,21-31H,6-7H2/t12-,13-,14-,15-,16+,17+,18-,19-,21-,22+/m1/s1 |

Clave InChI |

MFKUFDGNYITGPN-WFRIJLMHSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lawsoniaside; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.